Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride
Description
Properties
CAS No. |
93842-84-3 |
|---|---|
Molecular Formula |
C18H28ClNO2 |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
benzyl-diethyl-[2-(2-methylprop-2-enoyloxy)propyl]azanium;chloride |
InChI |
InChI=1S/C18H28NO2.ClH/c1-6-19(7-2,14-17-11-9-8-10-12-17)13-16(5)21-18(20)15(3)4;/h8-12,16H,3,6-7,13-14H2,1-2,4-5H3;1H/q+1;/p-1 |
InChI Key |
CCCLZKISYVLFLD-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(C)OC(=O)C(=C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride involves several steps:
Reaction of Benzyl Chloride with 2-Oxo-Propyl Methacrylate: Benzyl chloride reacts with 2-oxo-propyl methacrylate to form an intermediate product.
Reaction with Diethylamine: The intermediate product is then reacted with diethylamine to form the final compound.
Industrial production methods typically involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The reaction conditions often include specific temperatures, pressures, and catalysts to optimize the reaction rates and product quality .
Chemical Reactions Analysis
Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Polymerization: It can participate in polymerization reactions due to the presence of the methacrylate group.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride is its antimicrobial efficacy . Studies indicate that this compound disrupts microbial cell membranes, making it effective against a range of bacteria and fungi. This property is particularly valuable in:
- Healthcare Products : Used in antiseptics and disinfectants due to its ability to eliminate pathogens.
- Food Preservation : Acts as a preservative in food products, extending shelf life by inhibiting microbial growth.
Drug Delivery Systems
The surfactant properties of this compound enhance its potential as a drug delivery agent . Its ability to penetrate biological membranes allows for:
- Improved Bioavailability : Facilitates the absorption of poorly soluble drugs.
- Targeted Delivery : Can be modified to deliver therapeutic agents directly to specific cells or tissues, particularly in cancer therapy.
Agricultural Applications
In agriculture, this compound shows promise as a biopesticide . Its antimicrobial properties can be leveraged to protect crops from fungal infections and bacterial diseases. Specific applications include:
- Fungicides : Effective against common plant pathogens.
- Soil Treatment : Enhances soil health by controlling harmful microorganisms.
Case Studies
-
Antimicrobial Efficacy Study :
- A study demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in clinical settings for infection control.
-
Drug Delivery Research :
- Research indicated that when formulated with anticancer drugs, this compound improved cellular uptake and enhanced therapeutic effects in vitro, indicating its potential for use in cancer treatment protocols.
-
Agricultural Field Trials :
- Field trials showed that crops treated with formulations containing this compound experienced reduced fungal infections and improved yield compared to untreated controls.
Mechanism of Action
The mechanism of action of Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death in microbial cells. In chemical reactions, it acts as a catalyst by stabilizing transition states and lowering the activation energy required for the reaction .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural similarities.
Key Findings:
Hydrophilicity : The target compound and its dimethyl analogs exhibit negative LogP values, indicating higher water solubility compared to BAC12 (LogP +4.2), which has a long hydrophobic C12 chain . This makes BAC12 more effective in disrupting lipid membranes (e.g., microbial cells) but less soluble in aqueous formulations.
The chloro-hydroxypropyl variant (CAS 30361-28-5) may enhance electrophilicity or binding to biological targets .
Toxicity: BAC12 is well-documented as a broad-spectrum antimicrobial agent with an LD₅₀ (oral, rat) of 300 mg/kg .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride critical for experimental design?
- Answer : The compound’s molecular formula (C₁₇H₂₆ClNO₂) and structure indicate hydrophilic-lipophilic balance due to the quaternary ammonium group and hydrophobic alkyl/allyl substituents . Key properties include:
- Solubility : Likely polar solvent-soluble (e.g., water, methanol) but may aggregate in nonpolar solvents due to the long alkyl chain.
- Stability : Susceptible to hydrolysis under extreme pH; store in anhydrous conditions at 4°C to prevent degradation .
- Reactivity : The 2-methyl-1-oxoallyloxy group may undergo Michael addition or nucleophilic substitution under basic conditions .
Q. What are the established synthetic pathways for this compound?
- Answer : Synthesized via a two-step process:
- Step 1 : React benzyl chloride with diethylamine to form benzyldiethylamine.
- Step 2 : Quaternize with 2-((2-methyl-1-oxoallyl)oxy)propyl chloride. This mirrors methods for analogous quaternary ammonium salts, where alkylation is performed under reflux in acetonitrile at 60°C for 24 hours .
- Purification : Use column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the product .
Q. How can researchers characterize this compound using spectroscopic and analytical methods?
- Answer :
- NMR : ¹H NMR (D₂O) should show signals for the benzyl group (δ 7.3–7.5 ppm), diethylammonium protons (δ 3.2–3.5 ppm), and the 2-methyl-1-oxoallyloxy group (δ 5.8–6.2 ppm for vinyl protons) .
- Mass Spectrometry : ESI-MS in positive ion mode will display a molecular ion peak at m/z 319.2 ([M-Cl]⁺) .
- Elemental Analysis : Confirm C, H, N, and Cl content (theoretical: C 60.07%, H 7.63%, N 4.12%, Cl 10.45%) .
Advanced Research Questions
Q. How does the 2-methyl-1-oxoallyloxy group influence the compound’s reactivity in aqueous solutions?
- Answer : The α,β-unsaturated ketone moiety in the 2-methyl-1-oxoallyloxy group makes it prone to nucleophilic attack, particularly in basic conditions. For example:
- Hydrolysis : Forms acrylic acid derivatives at pH > 9, altering surfactant properties .
- Thiol Reactivity : Undergoes Michael addition with cysteine residues in proteins, useful for bio-conjugation studies .
- Experimental Tip : Monitor pH-dependent degradation via UV-Vis spectroscopy (λ = 230–260 nm for conjugated carbonyl systems) .
Q. What strategies mitigate instability during storage, especially under varying pH conditions?
- Answer :
- Buffered Solutions : Store in pH 6–7 phosphate buffer to minimize hydrolysis .
- Lyophilization : Freeze-dry the compound for long-term storage; reconstitute in degassed solvents to prevent oxidation .
- Additives : Include 0.1% EDTA to chelate metal ions that catalyze degradation .
Q. How can researchers resolve contradictory data on the compound’s cytotoxicity in different cell lines?
- Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. ATP assays) and exposure times (24–48 hours) .
- Membrane Interactions : The compound’s surfactant nature may disrupt lipid bilayers in cell-type-specific ways. Use fluorescence microscopy with membrane dyes (e.g., DiO) to quantify membrane integrity .
- Metabolic Interference : Test mitochondrial toxicity via Seahorse assays to distinguish membrane effects from metabolic disruption .
Q. What computational modeling approaches predict the compound’s behavior in colloidal systems?
- Answer :
- Molecular Dynamics (MD) : Simulate self-assembly in water using GROMACS; input parameters derived from DFT-optimized structures (e.g., charge distribution, bond angles) .
- Critical Micelle Concentration (CMC) : Predict via COSMO-RS or QSPR models using logP and alkyl chain length as variables .
- Validation : Compare computed CMC with experimental values from surface tension measurements .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
